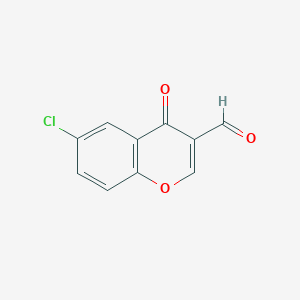

6-Chloro-3-formylchromone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-4-oxochromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClO3/c11-7-1-2-9-8(3-7)10(13)6(4-12)5-14-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIGLNCRTMDRUAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)C(=CO2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20332754 | |

| Record name | 6-Chloro-3-formylchromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42248-31-7 | |

| Record name | 6-Chloro-3-formylchromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-3-formylchromone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Chloro-3-formylchromone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 6-Chloro-3-formylchromone, a valuable heterocyclic compound with applications in medicinal chemistry and organic synthesis. This document details the prevalent synthetic methodology, experimental protocols, and in-depth characterization data.

Introduction

This compound (CAS No: 42248-31-7) is a chromone derivative distinguished by a chlorine substituent at the 6-position and a formyl group at the 3-position.[1] The chromone scaffold is a common feature in a variety of natural products and pharmacologically active molecules. The presence of the electrophilic aldehyde and the chlorinated aromatic ring makes this compound a versatile intermediate for the synthesis of more complex heterocyclic systems and potential drug candidates.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[2] This reaction involves the formylation of an activated aromatic compound, in this case, 5'-chloro-2'-hydroxyacetophenone, using the Vilsmeier reagent, which is typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[2][3][4]

The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt), which then attacks the electron-rich aromatic ring of the 2-hydroxyacetophenone.[4] A subsequent intramolecular cyclization and dehydration lead to the formation of the chromone ring with the formyl group at the 3-position.[3]

Experimental Protocol: Vilsmeier-Haack Synthesis

This protocol is a generalized procedure adapted from established methods for the synthesis of substituted 3-formylchromones.[2][3]

Reagents and Materials:

-

5'-chloro-2'-hydroxyacetophenone

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Ethanol (for recrystallization)

-

Standard laboratory glassware

Procedure:

-

Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, approx. 6.0 mL) in an ice-water bath with continuous stirring.

-

Slowly add phosphorus oxychloride (POCl₃, approx. 2.0 mL, 0.025 mol) dropwise to the cooled DMF, ensuring the temperature is maintained below 5 °C.

-

After the addition is complete, stir the mixture at room temperature for approximately 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Formylation Reaction: To the prepared Vilsmeier reagent, add 5'-chloro-2'-hydroxyacetophenone (approx. 0.01 mol) portion-wise while stirring vigorously.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight. The mixture will typically become a thick, colored mass.

-

Work-up and Isolation: Carefully and slowly pour the reaction mixture onto crushed ice (approx. 200 g) with vigorous stirring to decompose the reaction complex. A solid precipitate will form.

-

Continue stirring for 1-2 hours to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

-

Purification: Dry the crude product. Recrystallize the solid from ethanol to obtain pure this compound.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed by various spectroscopic methods and physical constant determination.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₅ClO₃ | [1] |

| Molecular Weight | 208.60 g/mol | [1] |

| Appearance | Light orange to yellow powder/crystal | [5] |

| Melting Point | 166-168 °C | [5] |

| Solubility | Soluble in Chloroform | [5] |

| Yield | ~71% | [2] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the expected signals are:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 | s | 1H | Aldehyde proton (-CHO) |

| ~8.7 | s | 1H | H-2 |

| ~8.2 | d | 1H | H-5 |

| ~7.8 | dd | 1H | H-7 |

| ~7.6 | d | 1H | H-8 |

Note: The exact chemical shifts and coupling constants may vary depending on the solvent and the NMR spectrometer's field strength. The data presented is a typical representation.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~188 | Aldehyde Carbonyl (CHO) |

| ~176 | Chromone Carbonyl (C-4) |

| ~160 | C-2 |

| ~154 | C-8a |

| ~136 | C-7 |

| ~133 | C-6 |

| ~126 | C-5 |

| ~125 | C-4a |

| ~120 | C-8 |

| ~118 | C-3 |

Note: This is a representative peak list. Actual chemical shifts can vary.

IR (Infrared) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic C-H stretch |

| ~2900-2800 | Aldehyde C-H stretch |

| ~1680-1660 | Aldehyde C=O stretch |

| ~1650-1630 | Chromone C=O stretch |

| ~1600, 1480 | Aromatic C=C stretch |

| ~850-800 | C-Cl stretch |

MS (Mass Spectrometry)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Assignment |

| 208/210 | [M]⁺, Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes) |

| 180/182 | [M-CO]⁺ |

| 152/154 | [M-CO-CO]⁺ |

| 117 | [M-CO-CO-Cl]⁺ |

Characterization Workflow

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide has outlined the synthesis and characterization of this compound. The Vilsmeier-Haack reaction provides a reliable route for its synthesis from readily available starting materials. The structural confirmation is achieved through a combination of spectroscopic techniques, including NMR, IR, and mass spectrometry, along with melting point determination. This well-characterized compound serves as a key building block for the development of novel heterocyclic compounds with potential applications in the pharmaceutical and materials science industries.

References

physicochemical properties of 6-Chloro-3-formylchromone

An In-Depth Technical Guide to 6-Chloro-3-formylchromone

Abstract

This compound is a versatile heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its unique structural features, including the chromone core, a reactive formyl group, and a chlorine substituent, make it a valuable precursor for the synthesis of a wide array of more complex molecules and potential pharmaceutical agents. This document provides a comprehensive overview of its physicochemical properties, established synthetic protocols, and key applications, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

This compound is a solid, crystalline compound. The chlorine atom at the 6-position of the benzopyran ring is known to enhance the biological activities of many organic compounds.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 6-chloro-4-oxochromene-3-carbaldehyde[2] |

| Synonyms | 6-Chlorochromone-3-carboxaldehyde, 6-Chloro-4-oxo-4H-1-benzopyran-3-carboxaldehyde[3] |

| CAS Number | 42248-31-7[2] |

| Molecular Formula | C₁₀H₅ClO₃[2] |

| Molecular Weight | 208.60 g/mol [2] |

| InChI Key | LIGLNCRTMDRUAO-UHFFFAOYSA-N[2] |

| Canonical SMILES | C1=CC2=C(C=C1Cl)C(=O)C(=CO2)C=O[2] |

Physicochemical Properties

The are critical for its handling, storage, and application in various chemical reactions.

Table 2: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Appearance | Light cream colored solid; Wheat color shining powder | [4][5] |

| Melting Point | 166-168 °C | [4][6] |

| Boiling Point | 351.9 ± 42.0 °C (Predicted) | |

| Density | 1.561 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Soluble in Chloroform, Ethanol, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF) | [4][7] |

| Storage Conditions | Store in a cool, dry place at 0-8 °C | [5] |

| Purity | ≥ 99% (HPLC), >99% | [4][5] |

Experimental Protocols

Synthesis via Vilsmeier-Haack Reaction

The most common and efficient method for synthesizing 3-formylchromones is the Vilsmeier-Haack reaction.[1][8][9] This one-step process utilizes a substituted 2-hydroxyacetophenone as the starting material and a Vilsmeier reagent, which is formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[9][10] The reaction proceeds through a double formylation followed by intramolecular cyclization and dehydration.[9]

Detailed Methodology:

-

Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and protected from moisture, N,N-dimethylformamide (approx. 6.0 mL) is cooled in an ice-water bath. Phosphorus oxychloride (approx. 2.0 mL) is added dropwise with vigorous stirring, maintaining a low temperature.[8][9]

-

Reaction with Substrate: The corresponding 2-hydroxy-5-chloroacetophenone (approx. 0.01 mol) is added to the freshly prepared Vilsmeier reagent.[8]

-

Reaction Progression: The ice bath is removed, and the mixture is stirred overnight at room temperature, during which it typically thickens into a mass.[8][9]

-

Workup and Isolation: The reaction mixture is carefully poured into crushed ice with vigorous stirring to decompose the intermediate complex.[8][9] The resulting solid precipitate is collected by filtration, washed with water, and dried.

-

Purification: The crude product can be purified by crystallization from a suitable solvent, such as ethanol, to yield this compound.[8]

Caption: Vilsmeier-Haack synthesis of this compound.

Analytical Characterization

The identity and purity of this compound are confirmed using standard analytical techniques:

-

Spectroscopy: 1H NMR, 13C NMR, FT-IR, and Mass Spectrometry are used to confirm the molecular structure.[1][11] The FT-IR spectrum shows characteristic strong absorption bands for the aldehyde C=O (approx. 1690-1715 cm⁻¹) and the γ-pyrone C=O (approx. 1635-1660 cm⁻¹), as well as C-O-C and C-Cl stretches.[1]

-

Chromatography: High-Performance Liquid Chromatography (HPLC) is employed to determine the purity of the compound, which is typically ≥99%.[5]

-

Melting Point Analysis: The melting point is a key indicator of purity and is determined using a standard melting point apparatus.[8]

Reactivity and Synthetic Applications

This compound is a highly valuable building block in organic synthesis due to its multiple reactive sites.[12][13] The electrophilic nature of the formyl carbon, as well as carbons C-2 and C-4 of the pyrone ring, allows for a wide range of chemical transformations.[1][12]

Key reaction types include:

-

Condensation Reactions: The formyl group readily undergoes condensation with various carbon and nitrogen nucleophiles, such as active methylene compounds (e.g., malononitrile) and amines.[1][12]

-

Nucleophilic Additions: The compound is susceptible to nucleophilic attack, leading to the formation of diverse heterocyclic systems like pyrazoles, pyridines, and pyrimidines.[1]

-

Multicomponent Reactions: It serves as a key substrate in efficient one-pot multicomponent reactions to generate molecular diversity for biological screening.[14][15]

The reactivity makes it a precursor for synthesizing compounds with potential anti-inflammatory, anticancer, and antimicrobial properties.[5]

Caption: General reactivity pathways of this compound.

Safety and Handling

This compound is classified with the following hazards according to the Globally Harmonized System (GHS).

Table 3: GHS Hazard Information

| Hazard Class | Code | Statement |

| Skin Corrosion/Irritation | H315 | Causes skin irritation[2] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[2] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[2][16] |

Precautionary Measures: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[16] Handling should occur in a well-ventilated area or fume hood to avoid inhalation.[2]

Conclusion

This compound is a cornerstone intermediate for synthetic and medicinal chemists. Its well-defined physicochemical properties and straightforward synthesis via the Vilsmeier-Haack reaction make it readily accessible. The compound's versatile reactivity opens doors to the creation of novel and complex heterocyclic structures, underscoring its importance in the ongoing search for new therapeutic agents and advanced materials.[5]

References

- 1. This compound | 42248-31-7 | Benchchem [benchchem.com]

- 2. This compound | C10H5ClO3 | CID 463777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 42248-31-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. This compound | 42248-31-7 | INDOFINE Chemical Company [indofinechemical.com]

- 5. chemimpex.com [chemimpex.com]

- 6. spectrabase.com [spectrabase.com]

- 7. chembk.com [chembk.com]

- 8. asianpubs.org [asianpubs.org]

- 9. benchchem.com [benchchem.com]

- 10. sciforum.net [sciforum.net]

- 11. This compound(42248-31-7) 1H NMR [m.chemicalbook.com]

- 12. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. thieme-connect.de [thieme-connect.de]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. 6-Chloro-3-formyl-7-methylchromone 98 64481-12-5 [sigmaaldrich.com]

In-Depth Technical Guide: 6-Chloro-3-formylchromone (CAS: 42248-31-7)

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

6-Chloro-3-formylchromone is a substituted chromone derivative that has garnered significant interest in medicinal chemistry and organic synthesis. Its unique chemical structure, featuring a chlorine atom at the 6-position and a formyl group at the 3-position of the chromone scaffold, makes it a versatile building block for the synthesis of a wide array of heterocyclic compounds.[1] This technical guide provides a detailed summary of the chemical properties, synthesis, biological activities, and experimental protocols related to this compound, serving as a valuable resource for researchers in drug discovery and development.

Physicochemical Properties

This compound is a yellow crystalline powder.[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 42248-31-7 | [2][3] |

| Molecular Formula | C₁₀H₅ClO₃ | [2][4] |

| Molecular Weight | 208.60 g/mol | [2][4] |

| Appearance | Yellow crystalline powder | [2] |

| Melting Point | 166-168 °C | [2] |

| Boiling Point | 351.9 °C at 760 mmHg | [2] |

| Density | 1.561 g/cm³ | [2] |

| InChI Key | LIGLNCRTMDRUAO-UHFFFAOYSA-N | [2] |

| SMILES | C1=CC2=C(C=C1Cl)C(=O)C(=CO2)C=O | [2] |

Synthesis

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich aromatic precursor.[3][5]

Synthetic Pathway: Vilsmeier-Haack Reaction

The synthesis starts from 5-chloro-2-hydroxyacetophenone, which undergoes formylation using the Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][6]

Caption: Synthesis of this compound via Vilsmeier-Haack reaction.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of substituted 3-formylchromones.[6]

-

Preparation of Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, ~6.0 mL) in an ice-water bath with continuous stirring.

-

Slowly add phosphorus oxychloride (POCl₃, ~2.0 mL, ~0.025 mol) dropwise to the cooled DMF, ensuring the temperature is maintained below 5 °C.

-

After the addition is complete, stir the resulting mixture at approximately 50°C for 1 hour to ensure the complete formation of the Vilsmeier reagent.

-

Reaction with Substrate: To the freshly prepared Vilsmeier reagent, add 5-chloro-2-hydroxyacetophenone (~0.01 mol) dissolved in a minimal amount of DMF. The addition should be done portion-wise or dropwise with vigorous stirring.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight. The mixture will typically become a thick mass.

-

Workup and Isolation: Carefully pour the reaction mixture into a beaker containing crushed ice (~200 g) with vigorous stirring to decompose the complex.

-

The solid product that precipitates is collected by filtration, washed with cold water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound.

Biological Activities

This compound has demonstrated a range of biological activities, including anticancer, antiproliferative, and antibiofilm properties.

Anticancer and Antiproliferative Activity

Studies have shown that this compound exhibits cytotoxic effects against various human tumor cell lines. The 50% cytotoxic concentration (CC₅₀) values for this compound (referred to as FC7 in the cited study) are summarized in Table 2. Notably, the compound displayed a degree of selectivity towards tumor cells compared to normal human cells.[3]

Table 2: Cytotoxic Activity (CC₅₀, µM) of this compound

| Cell Line | Cell Type | CC₅₀ (µM) | Reference |

| HSC-2 | Human oral squamous cell carcinoma | >200 | [3] |

| HSC-3 | Human oral squamous cell carcinoma | >200 | [3] |

| HSC-4 | Human oral squamous cell carcinoma | >200 | [3] |

| HL-60 | Human promyelocytic leukemia | 176 | [3] |

| HGF | Human gingival fibroblast | >200 | [3] |

| HPC | Human pulp cell | >200 | [3] |

| Ca9-22 | Human gingival carcinoma | >200 | [3] |

While the parent compound shows moderate activity, derivatives of this compound have been synthesized and evaluated as potential topoisomerase inhibitors with promising anticancer activity against Ehrlich ascites carcinoma (EAC) cells.[3] It has been suggested that 3-formylchromone derivatives may act as inhibitors of p56lck tyrosine kinase, which could contribute to their cytotoxic effects by disrupting cell proliferation and survival signaling pathways.[3] However, specific inhibitory activity of this compound on this kinase requires further investigation.

Antibiofilm Activity

This compound has been reported to possess significant antibiofilm activity against several pathogenic bacteria.

This compound, referred to as 6C3FC in the study, exhibited a Minimum Inhibitory Concentration (MIC) of 20 µg/mL for planktonic cell growth of both V. parahaemolyticus and V. harveyi. It also dose-dependently inhibited biofilm formation.[3]

Table 3: Antibiofilm Activity of this compound against Vibrio species

| Organism | MIC (µg/mL) | Biofilm Inhibition | Reference |

| V. parahaemolyticus | 20 | Dose-dependent | [3] |

| V. harveyi | 20 | Dose-dependent | [3] |

Against UPEC, this compound demonstrated an MIC of 20 µg/mL and inhibited biofilm formation by 72-96% at a concentration of 20 µg/mL.

Table 4: Antibiofilm Activity of this compound against Uropathogenic E. coli

| Organism | MIC (µg/mL) | Biofilm Inhibition (at 20 µg/mL) | Reference |

| Uropathogenic E. coli | 20 | 72-96% | [3] |

Experimental Protocols for Biological Assays

Cytotoxicity Assay (MTT Assay)

The following is a general protocol for determining the cytotoxic activity of a compound using the MTT assay.

Caption: General workflow for an MTT-based cytotoxicity assay.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a series of dilutions). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ or CC₅₀ value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Antibiofilm Assay (Crystal Violet Method)

The following protocol outlines a common method for assessing antibiofilm activity.

Caption: Workflow for the crystal violet antibiofilm assay.

-

Bacterial Culture and Treatment: In a 96-well plate, add a diluted overnight bacterial culture to fresh growth medium containing various concentrations of this compound. Include a vehicle control and a positive control for biofilm inhibition.

-

Static Incubation: Incubate the plate under static conditions for a period that allows for robust biofilm formation (e.g., 24-48 hours) at the optimal growth temperature for the bacterium.

-

Removal of Planktonic Cells: Carefully discard the supernatant and wash the wells gently with a buffer (e.g., phosphate-buffered saline, PBS) to remove non-adherent, planktonic cells.

-

Biofilm Staining: Add a solution of crystal violet (e.g., 0.1% w/v) to each well and incubate at room temperature to stain the biofilm.

-

Washing: Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

-

Stain Solubilization: Add a solvent (e.g., 30% acetic acid or ethanol) to each well to solubilize the crystal violet that has been taken up by the biofilm.

-

Absorbance Measurement: Measure the absorbance of the solubilized stain at a specific wavelength (typically around 590 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of biofilm inhibition compared to the vehicle control.

Mechanism of Action

The precise molecular mechanisms underlying the biological activities of this compound are not yet fully elucidated.

Potential Kinase Inhibition

As a class of compounds, 3-formylchromones have been suggested to inhibit p56lck tyrosine kinase.[3] This kinase is a member of the Src family of protein tyrosine kinases and plays a critical role in T-cell signaling. Its inhibition can disrupt downstream pathways involved in cell proliferation and survival, providing a plausible explanation for the observed anticancer effects. However, direct experimental evidence for the inhibition of p56lck by this compound is currently lacking.

Caption: Hypothesized inhibition of p56lck tyrosine kinase by this compound.

Conclusion

This compound is a valuable synthetic intermediate with demonstrated biological activities. Its efficacy against bacterial biofilms and moderate cytotoxicity towards certain cancer cell lines highlight its potential as a lead compound for the development of new therapeutic agents. Further research is warranted to fully elucidate its mechanisms of action, particularly its potential as a kinase inhibitor, and to explore the structure-activity relationships of its derivatives to optimize their therapeutic potential. This technical guide provides a solid foundation of the current knowledge on this compound to facilitate future research endeavors.

References

- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 3. This compound | 42248-31-7 | Benchchem [benchchem.com]

- 4. This compound | C10H5ClO3 | CID 463777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. asianpubs.org [asianpubs.org]

Spectroscopic and Synthetic Profile of 6-Chloro-3-formylchromone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data and synthesis of 6-Chloro-3-formylchromone, a halogenated derivative of the versatile chromone scaffold. This document is intended to be a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug discovery by consolidating key spectroscopic information and outlining detailed experimental protocols.

Core Spectral Data

The structural characterization of this compound is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The following data are reported for this compound.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Note: Specific peak assignments and coupling constants for this compound were not available in the public domain search results. The tables are provided as a template for data presentation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by the following absorption bands.

Table 3: FT-IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3084 | Weak | Aromatic C-H stretch |

| ~1655 | Strong | C=O stretch (γ-pyrone) |

| ~1690-1710 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1450 | Medium | C=C aromatic ring stretch |

| ~1245 | Medium | C-O-C stretch (ether) |

| ~770 | Strong | C-Cl stretch |

Note: The exact peak positions can vary slightly depending on the sample preparation method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, the molecular ion peak and characteristic isotopic pattern for a chlorine-containing compound are expected.

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 208/210 | ~3:1 ratio | [M]⁺ / [M+2]⁺ |

| Further fragmentation data not available in search results |

The presence of the M and M+2 peaks in an approximate 3:1 ratio is a distinctive indicator of a molecule containing one chlorine atom.

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis: Vilsmeier-Haack Reaction

This compound is commonly synthesized from the corresponding substituted 2-hydroxyacetophenone via the Vilsmeier-Haack reaction.[1]

Materials:

-

5-Chloro-2-hydroxyacetophenone

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ice

-

Ethanol (for recrystallization)

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, ~6.0 mL) in an ice-water bath with continuous stirring.

-

Slowly add phosphorus oxychloride (POCl₃, ~2.0 mL) dropwise to the cooled DMF, maintaining the temperature below 5 °C.[2]

-

After the addition is complete, stir the mixture at approximately 50°C for 1 hour to ensure the complete formation of the Vilsmeier reagent.[2]

-

Dissolve 5-chloro-2-hydroxyacetophenone (~0.01 mol) in a minimal amount of DMF and add it dropwise to the freshly prepared Vilsmeier reagent with vigorous stirring.

-

Remove the ice bath and allow the reaction mixture to stir at room temperature overnight. The mixture will typically become a thick mass.[1]

-

Carefully pour the reaction mixture into a beaker containing crushed ice (~200 g) with vigorous stirring to decompose the complex. A solid precipitate will form.[2]

-

Continue stirring for approximately 1-2 hours.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water.[2]

-

Dry the crude product and recrystallize it from ethanol to obtain pure this compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

The final sample height in the NMR tube should be approximately 4-5 cm.

-

Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.

Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

IR Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a convenient method for obtaining the IR spectrum of a solid sample with minimal preparation.

Procedure:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of the solid this compound powder onto the ATR crystal.

-

Use the pressure arm to press the sample firmly and evenly against the crystal.

-

Acquire the IR spectrum. The typical range is 4000-400 cm⁻¹.

-

After the measurement, clean the ATR crystal thoroughly.

Mass Spectrometry (Electron Ionization)

Electron Ionization (EI) is a common technique for the mass analysis of organic molecules.

Sample Introduction:

-

The sample can be introduced via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

Data Acquisition:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: Typically 70 eV.[3]

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or other suitable mass analyzer.

-

Scan Range: A range appropriate to detect the molecular ion and expected fragments (e.g., m/z 40-400).

Visualized Workflows

The following diagrams illustrate the key experimental workflows described in this guide.

Caption: Synthesis and Spectroscopic Analysis Workflow.

This guide serves as a comprehensive starting point for researchers working with this compound. For more detailed information, it is recommended to consult the primary literature and spectral databases.

References

Navigating the Solubility Landscape of 6-Chloro-3-formylchromone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 6-Chloro-3-formylchromone, a key intermediate in medicinal chemistry and organic synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide presents a framework for its determination, including detailed experimental protocols and illustrative data.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical parameter that influences its bioavailability, formulation, and efficacy in drug development. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For chromone derivatives like this compound, solubility in various organic solvents is essential for designing purification methods, reaction conditions, and formulations.

Illustrative Solubility Data

| Solvent | Polarity Index | Qualitative Solubility (Predicted) | Illustrative Quantitative Solubility ( g/100 mL at 25°C) |

| Chloroform | 4.1 | Soluble | > 5.0 |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Highly Soluble | > 10.0 |

| Dimethylformamide (DMF) | 6.4 | Highly Soluble | > 10.0 |

| Acetone | 5.1 | Soluble | 1.0 - 5.0 |

| Ethanol | 5.2 | Moderately Soluble | 0.5 - 1.0 |

| Methanol | 6.6 | Sparingly Soluble | 0.1 - 0.5 |

| Toluene | 2.4 | Sparingly Soluble | < 0.1 |

| Hexane | 0.1 | Insoluble | < 0.01 |

Note: The quantitative solubility values are hypothetical and for illustrative purposes only. Experimental determination is required for precise measurements.

Experimental Protocols for Solubility Determination

To obtain accurate quantitative solubility data for this compound, several established experimental methods can be employed. The choice of method often depends on the properties of the compound, the required accuracy, and the available equipment.

Gravimetric Method (Shake-Flask)

This is a traditional and reliable method for determining thermodynamic solubility.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed flask or vial.

-

Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial.

-

Separation of Solid and Liquid Phases: The saturated solution is carefully filtered (using a syringe filter, e.g., 0.45 µm PTFE) or centrifuged to remove all undissolved solid particles.

-

Solvent Evaporation: A precisely measured volume of the clear, saturated filtrate is transferred to a pre-weighed, dry container. The solvent is then evaporated under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the compound.

-

Mass Determination: The container with the dried solid residue is weighed. The mass of the dissolved this compound is determined by subtracting the initial weight of the empty container.

-

Calculation: The solubility is calculated in terms of g/100 mL or mol/L.

UV-Visible Spectrophotometry

This method is suitable if this compound has a distinct chromophore and follows the Beer-Lambert law in the chosen solvent.

Methodology:

-

Preparation of a Calibration Curve:

-

A series of standard solutions of this compound of known concentrations are prepared in the chosen solvent.

-

The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax).

-

A calibration curve of absorbance versus concentration is plotted.

-

-

Preparation of Saturated Solution: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).

-

Sample Preparation and Analysis:

-

After filtration or centrifugation, a small, accurately measured volume of the saturated solution is taken and diluted with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

The absorbance of the diluted solution is measured at λmax.

-

-

Calculation: The concentration of the diluted solution is determined from the calibration curve. The original concentration in the saturated solution (i.e., the solubility) is then calculated by taking the dilution factor into account.

High-Performance Liquid Chromatography (HPLC)

The shake-flask method followed by HPLC analysis is a highly accurate and widely used technique for solubility determination, especially for complex mixtures or when high sensitivity is required.

Methodology:

-

Preparation of a Calibration Curve:

-

Standard solutions of this compound of known concentrations are prepared in the mobile phase or a solvent compatible with the HPLC method.

-

Each standard is injected into the HPLC system, and the peak area is recorded.

-

A calibration curve of peak area versus concentration is constructed.

-

-

Preparation of Saturated Solution: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).

-

Sample Preparation and Analysis:

-

The saturated solution is filtered through a syringe filter (e.g., 0.22 µm PTFE).

-

The filtrate is appropriately diluted with the mobile phase.

-

The diluted sample is injected into the HPLC system, and the peak area corresponding to this compound is determined.

-

-

Calculation: The concentration of the diluted sample is calculated using the calibration curve. The solubility in the original saturated solution is then determined by applying the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

Caption: General experimental workflow for determining the solubility of a compound.

References

The Biological Versatility of 6-Chloro-3-formylchromone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The chromone scaffold, a privileged structure in medicinal chemistry, continues to be a focal point for the development of novel therapeutic agents. Among its numerous derivatives, 6-Chloro-3-formylchromone has emerged as a particularly versatile precursor for the synthesis of compounds with a wide spectrum of biological activities. The presence of the electron-withdrawing chloro group at the 6-position and the reactive formyl group at the 3-position of the chromone ring provides a unique electronic and steric profile, making it a key building block for creating diverse molecular architectures with significant pharmacological potential. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of this compound derivatives, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties.

Synthesis of this compound Derivatives

The primary synthetic route to this compound is the Vilsmeier-Haack reaction. This method involves the formylation of the corresponding 2-hydroxyacetophenone. The formyl group at the C-3 position serves as a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives.

Antimicrobial Activity

This compound (6C3FC) has demonstrated notable antimicrobial and antibiofilm activities, particularly against Gram-negative bacteria such as Vibrio parahaemolyticus and Vibrio harveyi.[1][2][3] These pathogens are often associated with foodborne illnesses.

Quantitative Antimicrobial Data

| Compound | Organism | MIC (µg/mL) | Reference |

| This compound (6C3FC) | Vibrio parahaemolyticus | 20 | [1][2] |

| This compound (6C3FC) | Vibrio harveyi | 20 | [1][2] |

In addition to inhibiting planktonic cell growth, 6C3FC has been shown to dose-dependently inhibit biofilm formation and reduce various virulence factors, including swimming motility, protease activity, and indole production at a concentration of 20 µg/mL.[1][2]

Anticancer Activity

Derivatives of this compound have been investigated for their potential as anticancer agents. Studies have shown that 6-substituted 3-formylchromones, including those with a chloro substituent, exhibit cytotoxicity against various human tumor cell lines.[4] One of the proposed mechanisms of action for these compounds is the inhibition of topoisomerases, enzymes that are crucial for DNA replication and repair in cancer cells.[1]

Anti-inflammatory Activity

The chromone nucleus is a well-known scaffold for the development of anti-inflammatory agents. While specific data for this compound is limited, research on other chromone derivatives suggests potential mechanisms of action, including the inhibition of key inflammatory signaling pathways. A plausible target for chromone derivatives is the p38 MAPK pathway, which plays a pivotal role in the production of pro-inflammatory cytokines.

Structure-activity relationship studies on other chromone derivatives have indicated that the nature of the substituent at the 6-position can influence anti-inflammatory activity. While electron-donating groups at this position have been shown to enhance activity, the effect of an electron-withdrawing group like chlorine warrants further investigation.

Experimental Protocols

Synthesis of this compound (Vilsmeier-Haack Reaction)

Materials:

-

5-Chloro-2-hydroxyacetophenone

-

Anhydrous Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice bath

-

Crushed ice

-

Ethanol for recrystallization

Procedure:

-

In a flask, cool anhydrous DMF in an ice bath.

-

To the cooled DMF, add 5-Chloro-2-hydroxyacetophenone with constant stirring.

-

Slowly add phosphorus oxychloride (POCl₃) to the mixture while maintaining the low temperature.

-

After the addition is complete, stir the reaction mixture at room temperature overnight.

-

Pour the reaction mixture onto crushed ice to decompose the Vilsmeier reagent.

-

Collect the precipitated solid by filtration.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Materials:

-

Mueller-Hinton Broth (MHB)

-

Bacterial strains (V. parahaemolyticus, V. harveyi)

-

This compound (dissolved in a suitable solvent like DMSO)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a serial dilution of this compound in MHB in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the test bacterium.

-

Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubate the plates at the optimal temperature for the growth of the bacteria (e.g., 37°C) for 18-24 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

This compound derivatives

-

Griess reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with different concentrations of the chromone derivatives for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce nitric oxide (NO) production. Include a control group with LPS only and an untreated control group.

-

After incubation, collect the cell culture supernatant.

-

Add Griess reagent Part A and then Part B to the supernatant and incubate in the dark at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage inhibition of NO production by the test compounds.

Conclusion

This compound and its derivatives represent a promising class of compounds with diverse biological activities. Their demonstrated antimicrobial efficacy, coupled with the potential for development as anticancer and anti-inflammatory agents, underscores their importance in medicinal chemistry. The synthetic accessibility of the core scaffold and the versatility of the 3-formyl group for further chemical modifications provide a robust platform for the generation of novel therapeutic leads. Further in-depth studies are warranted to elucidate the precise mechanisms of action and to optimize the pharmacological profiles of these compounds for potential clinical applications.

References

- 1. Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, topoisomerase I inhibitory and cytotoxic activities of chromone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Studies of 6-Chloro-3-formylchromone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-3-formylchromone is a synthetic organic compound belonging to the chromone class of heterocyclic compounds. The presence of a chlorine atom at the 6-position and a formyl group at the 3-position of the chromone ring are key structural features that contribute to its chemical reactivity and biological activity. This document provides a comprehensive overview of the in vitro studies conducted on this compound, focusing on its synthesis, and its potential as an anticancer and antimicrobial agent. The information presented herein is intended to serve as a technical guide for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[1] This reaction involves the formylation of an activated aromatic compound, in this case, a substituted 2-hydroxyacetophenone, using a Vilsmeier reagent.[1]

Experimental Protocol: Vilsmeier-Haack Reaction

Materials:

-

5-chloro-2-hydroxyacetophenone

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice bath

-

Crushed ice

-

Sodium bicarbonate solution (5%)

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve 5-chloro-2-hydroxyacetophenone in N,N-dimethylformamide (DMF).

-

Cool the mixture in an ice bath with constant stirring.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled solution, maintaining the temperature below 5°C.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for several hours until the reaction is complete (monitored by thin-layer chromatography).

-

Pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the resulting solution with a 5% sodium bicarbonate solution until a precipitate is formed.

-

Filter the precipitate, wash it thoroughly with water, and dry it.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

In Vitro Biological Activities

Anticancer Activity

While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively documented in publicly available literature, studies on its derivatives strongly suggest its potential as an anticancer agent. Derivatives of this compound have been synthesized and evaluated as potential topoisomerase inhibitors, a class of enzymes crucial for DNA replication and a key target in cancer therapy.[2]

One study on the closely related compound, 6-fluoro-3-formylchromone (FCC), demonstrated a dose- and time-dependent inhibition of the SMMC-7721 human hepatocellular carcinoma cell line.[3] This study provides a strong rationale for investigating the anticancer effects of this compound. The proposed mechanisms of action for this class of compounds include the induction of apoptosis and cell cycle arrest.[3]

Table 1: Anticancer Activity Data for a Related Chromone Derivative

| Compound | Cell Line | Assay | Results | Reference |

| 6-Fluoro-3-formylchromone (FCC) | SMMC-7721 | MTT Assay | Dose- and time-dependent inhibition | [3] |

| Flow Cytometry | Induced apoptosis and G0/G1 cell cycle arrest | [3] | ||

| Western Blot | Suppressed PCNA and Bcl-2 expression, increased Bax expression | [3] |

Antimicrobial Activity

This compound has demonstrated notable in vitro activity against pathogenic Vibrio species. This suggests its potential application as an antimicrobial agent, particularly in addressing infections caused by these bacteria.

Table 2: Antimicrobial Activity of this compound

| Organism | Assay | Result |

| Vibrio parahaemolyticus | Minimum Inhibitory Concentration (MIC) | 20 µg/mL |

| Vibrio harveyi | Minimum Inhibitory Concentration (MIC) | 20 µg/mL |

Key Experimental Protocols for In Vitro Evaluation

The following are detailed methodologies for key experiments commonly used to evaluate the in vitro activity of compounds like this compound.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, etc.)

-

96-well plates

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (typically in a serial dilution) and a vehicle control (DMSO).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Analysis (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time.

-

Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

-

Resuspend the cells in the provided binding buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature.

-

Analyze the stained cells using a flow cytometer.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) based on their fluorescence signals.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis, such as the Bcl-2 family proteins.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound, then lyse the cells to extract total protein.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the target proteins.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize them to a loading control (e.g., β-actin) to determine relative protein expression levels.

Visualizations

Synthesis Workflow

Caption: Synthesis of this compound via the Vilsmeier-Haack reaction.

Proposed Apoptotic Signaling Pathway

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Topoisomerase II Inhibition Workflow

Caption: Proposed mechanism of topoisomerase IIα inhibition by this compound derivatives.

Conclusion

This compound is a versatile scaffold with demonstrated in vitro antimicrobial activity and significant potential as a lead compound for the development of novel anticancer agents. The established synthetic route via the Vilsmeier-Haack reaction allows for its efficient production and further derivatization. While comprehensive quantitative data on its cytotoxicity against a broad panel of cancer cell lines is still needed, preliminary studies on related compounds highlight apoptosis induction and topoisomerase inhibition as key mechanisms of action. This technical guide provides a foundation of the current knowledge and detailed experimental protocols to facilitate further research into the therapeutic potential of this compound. Future in vitro and in vivo studies are warranted to fully elucidate its pharmacological profile and establish its efficacy and safety.

References

- 1. This compound | 42248-31-7 | Benchchem [benchchem.com]

- 2. Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Growth inhibition and apoptosis induced by 6-fluoro-3-formylchromone in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Chloro-3-formylchromone: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-3-formylchromone is a synthetic heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. As a derivative of the chromone scaffold, a privileged structure in numerous biologically active compounds, this compound serves as a versatile precursor for the synthesis of a wide array of novel molecules with potential therapeutic applications. Its halogenated nature often enhances its biological efficacy. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and known biological activities of this compound, with a focus on its anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research and development.

Introduction and Historical Context

The chromone (4H-1-benzopyran-4-one) nucleus is a fundamental structural motif found in a variety of natural products, most notably flavonoids. The journey of chromones in science began with the study of these natural compounds, which exhibited a broad spectrum of biological activities. Over time, synthetic chromone derivatives have been developed to explore and enhance these properties.

The introduction of a formyl group at the C-3 position of the chromone ring system creates a highly reactive and versatile intermediate, 3-formylchromone. This compound has become a valuable building block in organic synthesis due to its multiple electrophilic sites. The addition of a chlorine atom at the 6-position, yielding this compound, is of particular interest as halogenation is a common strategy in medicinal chemistry to improve the pharmacological profile of a molecule. While the precise first synthesis of this compound is not well-documented in readily available historical records, its preparation falls under the well-established Vilsmeier-Haack reaction, a method developed in the early 20th century for the formylation of electron-rich aromatic compounds.[1][2][3]

Physicochemical Properties

This compound is a solid at room temperature with the following properties:

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₅ClO₃ | [3] |

| Molecular Weight | 208.60 g/mol | [3] |

| Appearance | Light cream to yellow crystalline powder | |

| Melting Point | 165-169 °C | |

| CAS Number | 42248-31-7 | [3] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction, starting from the corresponding 2-hydroxyacetophenone.[4]

Reaction Scheme

Caption: General synthesis of this compound.

Experimental Protocol: Vilsmeier-Haack Synthesis

This protocol is a generalized procedure based on the synthesis of substituted 3-formylchromones.

Materials:

-

2-Hydroxy-5-chloroacetophenone

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Ethanol (for recrystallization)

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) in an ice-water bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 5 °C.

-

After the addition is complete, add 2-hydroxy-5-chloroacetophenone to the reaction mixture.

-

Allow the reaction mixture to stir at room temperature overnight. The mixture will typically become a thick mass.

-

Carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring to decompose the complex and precipitate the product.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Mechanism of the Vilsmeier-Haack Reaction:

Caption: Vilsmeier-Haack reaction mechanism.

Biological Activities and Mechanism of Action

This compound and its derivatives have been investigated for a range of biological activities. The presence of the α,β-unsaturated aldehyde moiety makes it a reactive species, capable of interacting with biological nucleophiles, which is often attributed to its bioactivity.

Anticancer Activity

Derivatives of 3-formylchromone have demonstrated cytotoxic effects against various cancer cell lines. While specific IC₅₀ values for this compound are not consistently reported across a wide panel of cell lines in the readily available literature, studies on related compounds suggest that the chromone scaffold is a promising starting point for the development of anticancer agents.

Mechanism of Action: The anticancer activity of 3-formylchromone derivatives is believed to be multifactorial.

-

Topoisomerase Inhibition: Some derivatives of this compound have been synthesized and evaluated as potential topoisomerase inhibitors, suggesting that they may interfere with DNA replication and repair in cancer cells.[4]

-

STAT3 Signaling Pathway Inhibition: 3-Formylchromone has been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway in hepatocellular carcinoma cells.[5] It downregulates the phosphorylation of STAT3 and its upstream kinases JAK1 and JAK2, and upregulates the expression of the protein tyrosine phosphatase SHP-2, which in turn dephosphorylates STAT3.[5] This leads to the suppression of STAT3 target genes involved in cell proliferation, survival, and angiogenesis.

Caption: Postulated STAT3 inhibition by this compound.

Anti-inflammatory Activity

Mechanism of Action: The anti-inflammatory effects of chromone derivatives are often linked to their ability to modulate inflammatory signaling pathways such as the NF-κB and MAPK pathways. These pathways regulate the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.

Antimicrobial Activity

This compound has demonstrated notable antibacterial and antibiofilm activity against certain pathogenic bacteria.

| Organism | Activity | Concentration | Reference(s) |

| Vibrio parahaemolyticus | Minimum Inhibitory Concentration (MIC) | 20 µg/mL | [7][8] |

| Vibrio harveyi | Minimum Inhibitory Concentration (MIC) | 20 µg/mL | [7][8] |

Mechanism of Action: The antimicrobial mechanism of halogenated chromones is not fully elucidated but is thought to involve disruption of the bacterial cell membrane and inhibition of key cellular processes. In a study on Vibrio parahaemolyticus, a related compound, 6-bromo-3-formylchromone, was found to inhibit the expression of genes associated with quorum sensing, biofilm formation, pathogenicity, and membrane integrity.[7][8]

Experimental Protocols for Biological Assays

Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium from a stock solution in DMSO.

-

Replace the medium in the wells with the prepared dilutions of the compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plate for 24, 48, or 72 hours.

-

Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Caption: MTT assay experimental workflow.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against bacteria.

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton Broth (MHB)

-

This compound

-

DMSO

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

-

Add the standardized bacterial inoculum to each well. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubate the plate at 37 °C for 18-24 hours.

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that shows no visible bacterial growth.

Conclusion and Future Directions

This compound is a valuable synthetic intermediate with demonstrated biological activities. Its straightforward synthesis via the Vilsmeier-Haack reaction makes it an accessible scaffold for further chemical modifications. The existing data on its antimicrobial and the broader anti-inflammatory and anticancer potential of the 3-formylchromone class highlight its promise for drug discovery.

Future research should focus on a more comprehensive evaluation of its biological activities, including determining its IC₅₀ values against a wider range of cancer cell lines and its effects on the production of various inflammatory mediators. Elucidating the specific molecular targets and signaling pathways affected by this compound will be crucial for understanding its mechanism of action and for the rational design of more potent and selective derivatives. The development of novel compounds derived from this versatile scaffold holds significant potential for the discovery of new therapeutic agents.

References

- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 2. youtube.com [youtube.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Formylchromone Counteracts STAT3 Signaling Pathway by Elevating SHP-2 Expression in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Molecular Structure and Conformation of 6-Chloro-3-formylchromone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, conformation, and key analytical characteristics of 6-Chloro-3-formylchromone. The information presented is intended to support research and development activities by providing detailed structural data and standardized experimental protocols.

Introduction

This compound, a member of the benzopyran class of compounds, is a significant synthetic intermediate in medicinal chemistry and materials science.[1] Its structure features a chromone core, which is a privileged scaffold in numerous biologically active molecules, combined with a reactive formyl group and a chlorine substituent.[1] The presence of these functional groups makes it a versatile precursor for the synthesis of more complex heterocyclic systems, such as pyrazoles, pyridines, and pyrimidines.[1] Halogenated organic compounds often exhibit enhanced biological activities, making the 6-chloro substitution a point of particular interest for drug development.[1]

Molecular Structure and Conformation

The molecular structure of this compound is defined by a bicyclic system where a benzene ring is fused to a γ-pyrone ring. A chlorine atom is substituted at the C6 position of the benzene ring, and a formyl (aldehyde) group is attached to the C3 position of the pyrone ring.

Systematic IUPAC Name: 6-chloro-4-oxo-4H-chromene-3-carbaldehyde[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₅ClO₃ | PubChem[2] |

| Molecular Weight | 208.60 g/mol | PubChem[2] |

| CAS Number | 42248-31-7 | INDOFINE[3] |

| Appearance | Light cream / Wheat color solid | INDOFINE[3] |

| Melting Point | 166-168 °C | INDOFINE[3] |

| Solubility | Soluble in Chloroform | INDOFINE[3] |

Crystal Structure

The definitive three-dimensional arrangement of atoms in the solid state has been determined by single-crystal X-ray diffraction. The study confirms that the non-hydrogen atoms of the molecule are essentially coplanar, with a root-mean-square deviation of 0.0456 Å from the least-squares plane.[4] This planarity is a key feature of the chromone system. In the crystal lattice, molecules are linked through stacking interactions.[4]

Table 2: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Crystal System | Triclinic | Ishikawa, 2014[4] |

| Space Group | P-1 | Ishikawa, 2014[4] |

| a | 6.5838 (16) Å | Ishikawa, 2014[4] |

| b | 6.9579 (17) Å | Ishikawa, 2014[4] |

| c | 10.265 (3) Å | Ishikawa, 2014[4] |

| α | 71.22 (3)° | Ishikawa, 2014[4] |

| β | 85.64 (2)° | Ishikawa, 2014[4] |

| γ | 69.29 (3)° | Ishikawa, 2014[4] |

| Volume | 416.0 (2) ų | Ishikawa, 2014[4] |

| Z | 2 | Ishikawa, 2014[4] |

| Temperature | 100 K | Ishikawa, 2014[4] |

| CCDC Number | 994454 | PubChem[2] |

Note: Detailed bond lengths and angles are available within the full crystallographic information file (CIF) deposited with the Cambridge Crystallographic Data Centre (CCDC).

Figure 1: 2D Molecular Structure of this compound.

Conformational Analysis

The primary conformational flexibility in this compound arises from the rotation of the formyl group around the C3-C9 bond (refer to Figure 1 for numbering). Theoretical calculations on related 3-formylchromone derivatives suggest that two planar conformers, s-cis and s-trans, are possible. The s-cis conformer, where the formyl oxygen (O2) is oriented towards the pyrone oxygen (O3), is energetically preferred over the s-trans conformer. The overall molecule maintains a high degree of planarity, as confirmed by crystallographic data.[4]

Figure 2: Conformational relationship of the formyl group.

Spectroscopic and Analytical Data

The structure of this compound is routinely confirmed using a combination of spectroscopic techniques. Below are tables summarizing the expected analytical data based on the known structure and data from related compounds.

Table 3: Predicted ¹H NMR Spectroscopic Data (CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | ~8.4 | Singlet | - |

| H5 | ~8.1 | Doublet | ~2.5 |